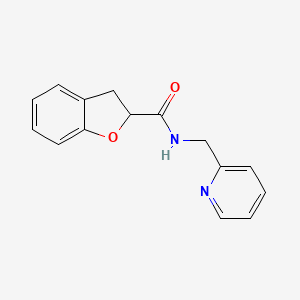
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
Wirkmechanismus
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, leading to the induction of apoptosis. In Alzheimer's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques. In Parkinson's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide activates the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and protection against oxidative stress-induced cell death. In addition, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity, which allows for the selective targeting of specific enzymes and signaling pathways. However, one of the limitations of using N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the dosage and administration of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide to maximize its therapeutic potential. Additionally, further research is needed to investigate the potential of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in treating other diseases, such as diabetes and cardiovascular disease. Finally, the development of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a reducing agent. The resulting compound is then purified through chromatography to obtain N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are known to contribute to the development of the disease. In Parkinson's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-12-6-3-4-8-16-12)14-9-11-5-1-2-7-13(11)19-14/h1-8,14H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKJGNNWWSLWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)
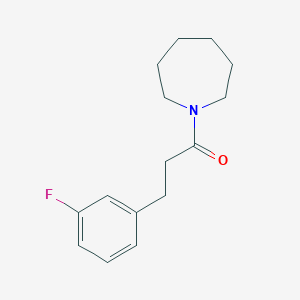
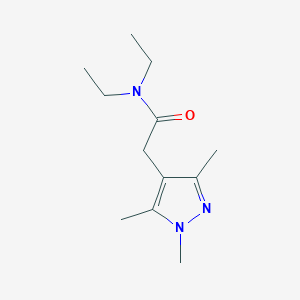
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)
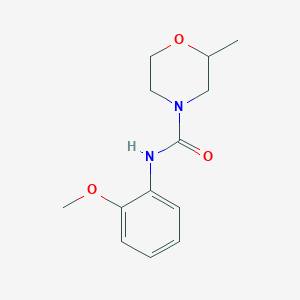


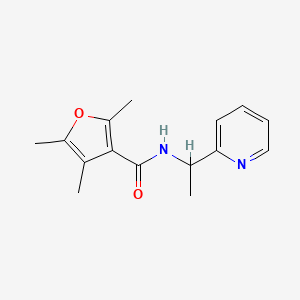

![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)